molecular formula C28H28N2O3S B301501 ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301501
M. Wt: 472.6 g/mol
InChI Key: BGWVZQCFFHGGML-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a synthetic compound that has gained attention in recent years due to its potential biomedical applications. This compound belongs to the class of thiophene derivatives and is commonly referred to as DPP-4 inhibitor.

Mechanism of Action

The mechanism of action of Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate involves the inhibition of DPP-4 enzyme activity. DPP-4 is an enzyme that is responsible for the degradation of incretin hormones, which regulate insulin secretion. By inhibiting DPP-4 activity, Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate increases the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate have been extensively studied. In addition to its effects on glucose control, this compound has been shown to have anti-inflammatory and antioxidant properties. It also has a protective effect on pancreatic beta cells, which are responsible for insulin secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate in lab experiments is its high yield and purity. This compound is also readily available and can be synthesized using relatively simple procedures. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.

Future Directions

There are several future directions for the study of Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate. One possible direction is to investigate the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study the effects of this compound on the immune system and its potential use in the treatment of autoimmune diseases. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in vivo.
Conclusion:
In conclusion, Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a synthetic compound that has potential biomedical applications. Its mechanism of action involves the inhibition of DPP-4 enzyme activity, leading to improved glucose control and other physiological effects. While there are limitations to its use in lab experiments, further studies are needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate involves several steps. The starting materials are 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde, 4-ethylaniline, ethyl cyanoacetate, and thiophene-2-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the product is high, and the purity can be achieved through recrystallization.

Scientific Research Applications

Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate has been extensively studied for its potential biomedical applications. One of the most promising applications is in the treatment of type 2 diabetes. This compound acts as a DPP-4 inhibitor, which helps to regulate blood glucose levels by increasing the secretion of insulin. Other potential applications include the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O3S/c1-5-20-12-14-22(15-13-20)29-27-25(28(32)33-6-2)26(31)24(34-27)17-21-16-18(3)30(19(21)4)23-10-8-7-9-11-23/h7-17,29H,5-6H2,1-4H3/b24-17-

InChI Key

BGWVZQCFFHGGML-ULJHMMPZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/S2)C(=O)OCC

SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)S2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)S2)C(=O)OCC

Origin of Product

United States

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